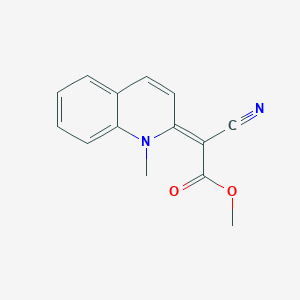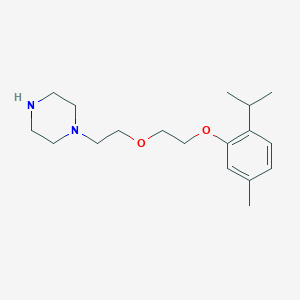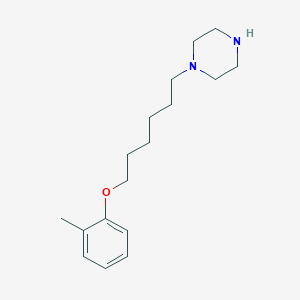
2-(3-Fluoroanilino)-2-phenylindene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoroanilino)-2-phenylindene-1,3-dione is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoroanilino)-2-phenylindene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with benzaldehyde to form a Schiff base, followed by cyclization and oxidation steps to yield the final indan-1,3-dione structure. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Fluoroanilino)-2-phenylindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted indan-1,3-dione derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-(3-Fluoroanilino)-2-phenylindene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 2-(3-Fluoroanilino)-2-phenylindene-1,3-dione exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological activities.
Comparación Con Compuestos Similares
2-Phenyl-indan-1,3-dione: Lacks the fluorine and phenylamino groups, resulting in different reactivity and applications.
3-Fluoroaniline: While it shares the fluorine substitution, it does not have the indan-1,3-dione structure.
Benzaldehyde derivatives: These compounds are often used as starting materials in the synthesis of 2-(3-Fluoroanilino)-2-phenylindene-1,3-dione.
Uniqueness: The presence of both the fluorine atom and the phenylamino group in this compound imparts unique chemical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H14FNO2 |
|---|---|
Peso molecular |
331.3g/mol |
Nombre IUPAC |
2-(3-fluoroanilino)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C21H14FNO2/c22-15-9-6-10-16(13-15)23-21(14-7-2-1-3-8-14)19(24)17-11-4-5-12-18(17)20(21)25/h1-13,23H |
Clave InChI |
UFRMDALLNMCXDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)F |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine](/img/structure/B397009.png)

![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)

![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)

![N-allyl-N-[3-(4-iodophenoxy)propyl]amine](/img/structure/B397024.png)
![N-allyl-N-[2-(2-bromo-4-methylphenoxy)ethyl]amine](/img/structure/B397025.png)
![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)
![N-allyl-N-[3-(2,3,5-trimethylphenoxy)propyl]amine](/img/structure/B397027.png)
![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)
